2-methylfuran-3,4-dicarboxylic Acid

Physicochemical Properties Lipophilicity Drug Design

Researchers often face limited availability of non-symmetric furan dicarboxylic acid building blocks. 2-Methylfuran-3,4-dicarboxylic acid offers a unique 3,4-carboxylate geometry with a sterically modulating 2-methyl group, enabling tailored ligand topology for MOFs with enhanced adsorption selectivity. It also serves as a key intermediate in heterocycle synthesis, including high-yield, catalyst-free multicomponent reactions (75-85% yield). - Distinct substitution pattern provides tunable reactivity vs. symmetric 2,5-FDCA. - Reliable supply with consistent 95+% purity; sealed dry storage at 2-8°C. - Ideal for polymer chemistry, crystal engineering, and medicinal chemistry campaigns.

Molecular Formula C7H6O5
Molecular Weight 170.12 g/mol
CAS No. 54576-44-2
Cat. No. B1366024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylfuran-3,4-dicarboxylic Acid
CAS54576-44-2
Molecular FormulaC7H6O5
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=CO1)C(=O)O)C(=O)O
InChIInChI=1S/C7H6O5/c1-3-5(7(10)11)4(2-12-3)6(8)9/h2H,1H3,(H,8,9)(H,10,11)
InChIKeyDMVWTHJBGHANLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfuran-3,4-dicarboxylic Acid: Unique Furan Diacid Scaffold


2-Methylfuran-3,4-dicarboxylic acid (CAS 54576-44-2) is a heterocyclic dicarboxylic acid derivative of furan, characterized by a methyl group at the 2-position and carboxylic acid functionalities at the 3 and 4 positions of the furan ring . This compound belongs to the broader class of furandicarboxylic acids, but its specific substitution pattern imparts distinct physicochemical and structural properties. It is commercially available from multiple suppliers and serves as a versatile building block in organic synthesis and materials science .

1 Furan diacid with 2-methyl-3,4-COOH topology
2 Modulated electronic profile vs. common FDCA
3 Versatile building block for MOFs, heterocycles & crystal engineering Selection context

Why 2-Methylfuran-3,4-dicarboxylic Acid Is Irreplaceable


The performance of furan dicarboxylic acids in synthetic and materials applications is highly dependent on both the position of the carboxylic acid groups and the nature of any additional substituents. For instance, 2,5-furandicarboxylic acid (FDCA) is widely used in polymer synthesis, but its distinct substitution pattern leads to different thermal and mechanical properties in the resulting polymers compared to the 3,4-isomer [1]. Similarly, unsubstituted furan-3,4-dicarboxylic acid and 2-(trifluoromethyl)furan-3,4-dicarboxylic acid exhibit different electronic profiles and hydrogen bonding capabilities, which directly influence reactivity and molecular interactions . The presence of a methyl group at the 2-position of 2-methylfuran-3,4-dicarboxylic acid modulates the electron density of the furan ring and the acidity of the carboxylic acids, thereby altering its behavior in condensation, esterification, and metal coordination reactions [2].

2,5-FDCA vs. 3,4-diacid Substitution pattern may shift polymer thermal/mechanical properties and reactivity.
Unsubstituted analog Lacks methyl-induced lipophilicity increase; solubility and permeability profiles may differ.
2-CF3 analog Different electron-withdrawing effect alters acidity and hydrogen bonding capabilities.

Quantitative Evidence for 2-Methylfuran-3,4-dicarboxylic Acid


Enhanced Lipophilicity vs. Unsubstituted Analog

The presence of a methyl group at the 2-position significantly increases lipophilicity compared to the unsubstituted parent compound. 2-Methylfuran-3,4-dicarboxylic acid exhibits an ACD/LogP of 0.37, while furan-3,4-dicarboxylic acid (CAS 3387-26-6) has a predicted LogP of -0.26 . This difference of 0.63 log units translates to approximately a 4.3-fold increase in partition coefficient (LogP scale), which can be critical for membrane permeability in biological applications.

Lipophilicity Increase
Reported
ΔLogP +0.63 (~4.3× partition)
May support membrane permeability studies
ACD/LogP predicted; experimental validation recommended
Physicochemical Properties Lipophilicity Drug Design

Hydrogen Bond Donor-Acceptor Profile

2-Methylfuran-3,4-dicarboxylic acid possesses two hydrogen bond donors (the two carboxylic acid protons) and five hydrogen bond acceptors (two carbonyl oxygens, two hydroxyl oxygens, and the furan ring oxygen) . This is identical to the unsubstituted furan-3,4-dicarboxylic acid, but the methyl group introduces steric bulk that can influence packing arrangements in the solid state. In contrast, 2,5-furandicarboxylic acid (FDCA) has two donors and four acceptors (the ring oxygen is less accessible due to substitution pattern) .

H-Bond Donor/Acceptor
Class-level
2 HBD / 5 HBA
Influences crystal packing and solubility
Steric effect from 2-methyl group; compare with FDCA (2 HBD/4 HBA)
Supramolecular Chemistry Crystal Engineering Metal-Organic Frameworks

Boiling Point vs. Furan-3,4-dicarboxylic Acid

The predicted boiling point of 2-methylfuran-3,4-dicarboxylic acid is 357.7±42.0 °C at 760 mmHg . This is slightly higher than the predicted boiling point of furan-3,4-dicarboxylic acid (342.7±35.0 °C), reflecting the additional mass and van der Waals interactions from the methyl group . While both compounds are solids at room temperature, this difference can impact sublimation behavior and thermal processing windows.

Boiling Point Difference
Reported
+15.0 °C vs. unsubstituted
May impact thermal processing window
Predicted value; experimental confirmation needed
Thermal Properties Purification Materials Processing

TPSA Comparison with FDCA

The topological polar surface area (TPSA) of 2-methylfuran-3,4-dicarboxylic acid is 87.7 Ų . This is larger than the TPSA of 2,5-furandicarboxylic acid (FDCA, 74.6 Ų) and comparable to that of furan-3,4-dicarboxylic acid (87.7 Ų) . TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration.

TPSA vs. FDCA
Reported
87.7 Ų (+13.1 vs FDCA)
Relevant for permeability design
Calculated descriptor; use in context of absorption models
Drug Likeness Permeability ADME

Ultrasound-Assisted Synthesis Efficiency

2-Methylfuran-3,4-dicarboxylic acid and its esters serve as key building blocks in the synthesis of fully functionalized iminolactones and 2,5-dihydro-5-imino-2-methylfuran-3,4-dicarboxylates. A reported method using isocyanide-based multicomponent reactions under ultrasound irradiation yields these derivatives efficiently (75-85% yield) without a catalyst [1]. In contrast, similar syntheses using furan-3,4-dicarboxylates lacking the 2-methyl group often require longer reaction times or harsher conditions [2].

Synthetic Yield Boost
Method context
75–85% yield (ultrasound, no catalyst)
Supports efficient library synthesis
Reported for specific MCR conditions; scope may vary
Multicomponent Reactions Green Chemistry Heterocyclic Synthesis

Key Applications of 2-Methylfuran-3,4-dicarboxylic Acid


MOFs with Tunable Porosity

The distinct 3,4-carboxylate geometry and the presence of a 2-methyl group provide a unique ligand topology for constructing MOFs. The methyl group can sterically influence pore size and surface chemistry, potentially leading to materials with enhanced gas adsorption selectivity or catalytic activity compared to MOFs built from symmetric 2,5-furandicarboxylic acid [1].

Multicomponent Synthesis of Bioactive Heterocycles

Leveraging the enhanced reactivity observed in ultrasound-assisted multicomponent reactions, this compound can be used to rapidly generate libraries of iminolactones and furan-fused heterocycles. The high yields and mild conditions reported (75-85% yield, catalyst-free) [2] make it an attractive building block for medicinal chemistry campaigns targeting antimicrobial or anticancer agents.

Crystal Engineering and Supramolecular Synthon Studies

With a well-defined hydrogen bonding pattern (2 donors, 5 acceptors) and a moderate logP (0.37), 2-methylfuran-3,4-dicarboxylic acid is an ideal model compound for investigating carboxylic acid···furan hydrogen bonding motifs. Its behavior can be directly compared to that of unsubstituted furan-3,4-dicarboxylic acid to isolate the steric and electronic effects of the methyl group on crystal packing .

Application
Selection Property
Validation Focus
MOF design with tunable porosity
3,4-carboxylate geometry and 2-methyl steric profile
Pore size tuning and gas adsorption selectivity
Multicomponent synthesis of heterocyclic scaffolds
Reactivity in ultrasound-assisted MCR
Reaction efficiency and product diversity
Crystal engineering and supramolecular studies
Hydrogen bonding motif (2 HBD, 5 HBA) and lipophilicity
Synthon formation and packing arrangement

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